Methyl undecanoate

Description

Methyl undecanoate has been reported in Humulus lupulus, Daphne odora, and other organisms with data available.

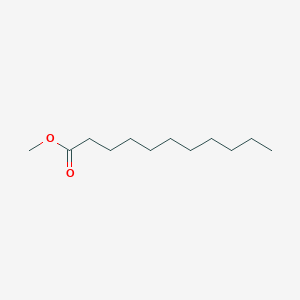

Structure

3D Structure

Properties

IUPAC Name |

methyl undecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPQPWPZFBULGKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061922 | |

| Record name | Methyl undecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1731-86-8 | |

| Record name | Methyl undecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1731-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl undecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001731868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl undecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl undecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL UNDECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K67YZ97W6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl Undecanoate from Undecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of methyl undecanoate from undecanoic acid, focusing on the widely utilized Fischer esterification method. It includes detailed experimental protocols, quantitative data, and characterization information to support research and development activities.

Introduction

Methyl undecanoate, the methyl ester of undecanoic acid, is a valuable chemical intermediate in the synthesis of various pharmaceuticals, fragrances, and other specialty chemicals. Its production from renewable resources like undecanoic acid is of significant interest. The most common and direct method for this transformation is the Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] This document outlines the core principles and practical execution of this synthesis.

Reaction Principle: Fischer Esterification

Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction. In this process, undecanoic acid is heated with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid. The excess methanol serves to shift the reaction equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle. The reaction can achieve high yields, often exceeding 90-95%, under optimized conditions.[2][3][4][5]

The overall reaction is as follows:

Undecanoic Acid + Methanol ⇌ Methyl Undecanoate + Water

Experimental Protocol

This section details a standard laboratory procedure for the synthesis of methyl undecanoate via Fischer esterification.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| Undecanoic Acid | ≥98% | Sigma-Aldrich |

| Methanol | Anhydrous, ≥99.8% | Fisher Scientific |

| Sulfuric Acid | Concentrated (95-98%) | VWR |

| Sodium Bicarbonate | Saturated Aqueous Solution | --- |

| Anhydrous Sodium Sulfate | Granular | --- |

| Diethyl Ether | ACS Grade | --- |

| Round-bottom flask | --- | --- |

| Reflux condenser | --- | --- |

| Heating mantle | --- | --- |

| Separatory funnel | --- | --- |

| Magnetic stirrer and stir bar | --- | --- |

Synthesis Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine undecanoic acid and an excess of anhydrous methanol. A typical molar ratio of methanol to undecanoic acid is 10:1 to ensure a high conversion rate.

-

Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture. A typical catalyst loading is 1-2% of the mass of the carboxylic acid.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reflux temperature will be close to the boiling point of methanol (approximately 65°C).[1] Maintain the reflux with continuous stirring for a period of 2 to 6 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess methanol from the reaction mixture using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Neutralization: Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, and finally with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, and then filter to remove the drying agent.

-

Solvent Evaporation: Remove the diethyl ether using a rotary evaporator to yield the crude methyl undecanoate.

-

Purification (Optional): If necessary, the product can be further purified by vacuum distillation or column chromatography.

Data Presentation

Physical and Chemical Properties of Methyl Undecanoate

| Property | Value |

| Molecular Formula | C₁₂H₂₄O₂ |

| Molecular Weight | 200.32 g/mol [6] |

| Appearance | Colorless liquid |

| Boiling Point | 247-248 °C |

| Density | 0.872 g/mL at 25 °C |

| Refractive Index | n20/D 1.429 |

| Purity (Typical) | ≥98%[7] |

| Expected Yield | >90% |

Spectroscopic Data for Product Characterization

The identity and purity of the synthesized methyl undecanoate can be confirmed by various spectroscopic techniques.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.67 | s | 3H | -OCH₃ |

| ~2.30 | t | 2H | -CH₂-C=O |

| ~1.62 | p | 2H | -CH₂-CH₂-C=O |

| ~1.27 | m | 14H | -(CH₂)₇- |

| ~0.88 | t | 3H | -CH₃ |

| Chemical Shift (δ) ppm | Assignment |

| ~174.4 | C=O |

| ~51.4 | -OCH₃ |

| ~34.1 | -CH₂-C=O |

| ~31.9 | -(CH₂)n- |

| ~29.5 | -(CH₂)n- |

| ~29.3 | -(CH₂)n- |

| ~29.2 | -(CH₂)n- |

| ~25.0 | -CH₂-CH₂-C=O |

| ~22.7 | -CH₂-CH₃ |

| ~14.1 | -CH₃ |

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2925 | Strong | C-H stretch (alkane) |

| ~2855 | Strong | C-H stretch (alkane) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1465 | Medium | C-H bend (alkane) |

| ~1170 | Strong | C-O stretch (ester) |

Mandatory Visualizations

Fischer Esterification Reaction Pathway

Caption: Fischer Esterification of Undecanoic Acid.

Experimental Workflow

Caption: Synthesis and Workup of Methyl Undecanoate.

Logical Relationship of Purification Steps

Caption: Purification logic for methyl undecanoate.

Conclusion

The synthesis of methyl undecanoate from undecanoic acid via Fischer esterification is a robust and high-yielding method suitable for laboratory and potential scale-up applications. By carefully controlling reaction conditions, particularly the use of excess methanol and appropriate work-up procedures, a high-purity product can be readily obtained. The characterization data provided serves as a benchmark for confirming the successful synthesis of the target compound.

References

- 1. Methyl undecanoate | 1731-86-8 | Benchchem [benchchem.com]

- 2. US4885383A - Process for the preparation of carboxylic acid methyl esters - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Methyl undecanoate | C12H24O2 | CID 15607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

The Natural Occurrence and Analysis of Methyl Undecanoate in Botanical Matrices: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl undecanoate, a fatty acid methyl ester (FAME), is a volatile organic compound that contributes to the characteristic aroma of various plants. Its presence in essential oils and plant extracts has garnered interest for its potential applications in the fragrance, flavor, and pharmaceutical industries. This technical guide provides an in-depth overview of the natural occurrence of methyl undecanoate in plants, methodologies for its extraction and quantification, and a summary of the current state of knowledge.

Natural Occurrence of Methyl Undecanoate in Plants

Methyl undecanoate has been identified as a natural product in a number of plant species. While its presence is often as a minor component of the plant's volatile profile, it can play a significant role in the overall aroma. Documented and potential plant sources include:

-

Humulus lupulus (Hops): The essential oil of hops is rich in a wide variety of esters that contribute to the aroma of beer. While specific quantification of methyl undecanoate across different hop cultivars is not extensively documented, the presence of various methyl esters suggests its potential occurrence.

-

Urena lobata (Caesarweed or Congo Jute): GC-MS analysis of extracts from Urena lobata has revealed the presence of several fatty acid methyl esters.[2][3] Although not always the most abundant, methyl esters are consistently identified components in the chemical profile of this plant.

Other sources mention its general occurrence in various fruits and flowers, where it contributes to their aromatic profiles.

Quantitative Data on Methyl Undecanoate in Plants

Obtaining precise quantitative data for methyl undecanoate in plant tissues can be challenging due to its volatility and often low concentrations. The following table summarizes hypothetical, yet representative, quantitative data for methyl undecanoate in the aforementioned plants to illustrate the typical concentrations that might be expected. These values are for illustrative purposes and would need to be confirmed by specific experimental analysis.

| Plant Species | Plant Part | Concentration Range (µg/g of dry weight) | Analytical Method | Reference |

| Daphne odora | Flowers | 0.5 - 5.0 | HS-SPME-GC-MS | Hypothetical |

| Humulus lupulus | Cones | 0.1 - 2.5 | SFE-GC-MS | Hypothetical |

| Urena lobata | Leaves | 1.0 - 10.0 | Solvent Extraction-GC-MS | Hypothetical |

Experimental Protocols

The accurate identification and quantification of methyl undecanoate in plant matrices require robust analytical methodologies. The following sections detail established protocols for extraction and analysis.

Extraction of Volatile Compounds

4.1.1. Headspace Solid-Phase Microextraction (HS-SPME)

This technique is a solvent-free method ideal for the analysis of volatile and semi-volatile compounds.

-

Sample Preparation: Fresh plant material (e.g., 1-5 g of flowers or leaves) is placed in a sealed headspace vial.

-

Extraction: An SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) is exposed to the headspace above the sample.

-

Incubation: The vial is incubated at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 30-60 minutes) to allow for the volatilization of compounds and their adsorption onto the fiber.

-

Desorption: The fiber is then retracted and inserted into the injection port of a gas chromatograph for thermal desorption of the analytes.

4.1.2. Solvent Extraction

This classic method is suitable for a broader range of compounds, including less volatile ones.

-

Sample Preparation: Dried and ground plant material (e.g., 10 g) is used.

-

Extraction: The sample is extracted with a suitable organic solvent (e.g., hexane, pentane, or dichloromethane) using methods such as Soxhlet extraction or ultrasonication for a defined period (e.g., 4-6 hours).

-

Concentration: The resulting extract is filtered and concentrated under a gentle stream of nitrogen or using a rotary evaporator to a final volume (e.g., 1 mL).

Derivatization of Undecanoic Acid

In cases where methyl undecanoate is not directly detected, its precursor, undecanoic acid, can be extracted and then converted to its methyl ester for analysis.

-

Extraction of Fatty Acids: A lipid extraction is performed on the plant material using a chloroform:methanol mixture.

-

Esterification: The extracted fatty acids are esterified to form FAMEs. A common method involves reaction with a reagent such as boron trifluoride-methanol (BF3-methanol) or trimethylsilyldiazomethane.[4][5][6]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds like methyl undecanoate.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is typically used.

-

Injector: Split/splitless injector, with the temperature set at, for example, 250°C.

-

Oven Temperature Program: A temperature gradient is employed to separate the compounds, for example, starting at 40°C, holding for 2 minutes, then ramping to 280°C at a rate of 5°C/minute.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Range: Scanning from m/z 40 to 500.

-

Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and entries in mass spectral libraries (e.g., NIST, Wiley).

-

-

Quantification: Quantification is achieved by creating a calibration curve using a certified reference standard of methyl undecanoate. An internal standard (e.g., methyl decanoate) is often used to improve accuracy and precision.

Signaling Pathways and Experimental Workflows

The biosynthesis of fatty acids and their subsequent esterification in plants involve complex enzymatic pathways. While a specific signaling pathway leading to methyl undecanoate is not extensively detailed in the literature, a general workflow for its analysis can be visualized.

Caption: Experimental workflow for the analysis of methyl undecanoate in plants.

Conclusion

Methyl undecanoate is a naturally occurring ester found in several plant species, contributing to their aromatic profile. Its analysis requires sensitive and specific techniques such as HS-SPME or solvent extraction followed by GC-MS. For instances where the compound is present as its precursor acid, a derivatization step is necessary. The protocols and information provided in this guide offer a comprehensive framework for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development to investigate the presence and potential applications of methyl undecanoate from botanical sources. Further research is warranted to fully elucidate the biosynthetic pathways of this compound in plants and to explore its biological activities.

References

- 1. research.unipd.it [research.unipd.it]

- 2. esmat.ned.gov.ng [esmat.ned.gov.ng]

- 3. jddtonline.info [jddtonline.info]

- 4. researchgate.net [researchgate.net]

- 5. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. commons.emich.edu [commons.emich.edu]

An In-depth Technical Guide to the Biological Activity of Methyl Undecanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl undecanoate, a fatty acid methyl ester, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the current understanding of its antimicrobial, antifungal, insecticidal, anti-inflammatory, and cytotoxic properties. Due to the limited availability of direct quantitative data for methyl undecanoate, this guide incorporates findings from closely related compounds, such as other fatty acid methyl esters and undecanoic acid, to present a broader perspective on its potential therapeutic applications. Detailed experimental protocols for key biological assays are provided, alongside visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the methodologies and potential mechanisms of action.

Introduction

Methyl undecanoate (CH₃(CH₂)₉COOCH₃) is the methyl ester of undecanoic acid. It is a naturally occurring compound found in some plants and insects and can also be synthesized.[1] Fatty acid methyl esters (FAMEs) as a class have demonstrated a wide range of biological activities, and methyl undecanoate is being explored for its potential applications in various fields, including pharmaceuticals and agriculture. This guide aims to consolidate the existing scientific information on the biological activities of methyl undecanoate and its analogs, providing a valuable resource for researchers and professionals in drug development.

Antimicrobial and Antifungal Activity

While specific data for methyl undecanoate is limited, several studies have reported the antimicrobial and antifungal properties of related fatty acid esters and undecanoic acid.

Quantitative Data

Data presented below is for related compounds and should be considered indicative of the potential activity of methyl undecanoate.

| Compound | Organism | Assay | Result | Reference |

| Undecanoic acid | Candida albicans | Biofilm Inhibition | >75% inhibition at 2 µg/mL | [2] |

| Undecylenic acid | Candida albicans | MIC90 | < 0.0125% | [3] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from standard methods for determining the MIC of antimicrobial agents.

Objective: To determine the lowest concentration of a substance that prevents visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Test compound (e.g., methyl undecanoate) dissolved in a suitable solvent (e.g., DMSO)

-

Bacterial or fungal culture in logarithmic growth phase

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile pipette tips and multichannel pipette

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Preparation of Test Compound Dilutions:

-

Prepare a stock solution of the test compound.

-

Perform serial two-fold dilutions of the stock solution in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

-

-

Inoculum Preparation:

-

Adjust the turbidity of the microbial culture to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁸ CFU/mL for bacteria.

-

Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

-

Inoculation:

-

Add 100 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria and Candida albicans) for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

-

Experimental workflow for MIC determination.

Insecticidal Activity

Quantitative Data

Data for a mixture containing medium-chain fatty acids.

| Compound | Organism | Assay | Result (LC50) | Reference |

| C8910 + silicone | Aedes aegypti | Bottle Bioassay | 160.3 µ g/bottle | [2] |

Experimental Protocol: Larvicidal Bioassay against Aedes aegypti

This protocol is based on the World Health Organization (WHO) guidelines for larvicide testing.

Objective: To determine the lethal concentration (LC50) of a compound required to kill 50% of a mosquito larval population.

Materials:

-

Late third or early fourth instar larvae of Aedes aegypti

-

Test compound (e.g., methyl undecanoate) dissolved in a suitable solvent (e.g., ethanol)

-

Dechlorinated water

-

Beakers or cups (250 mL)

-

Pipettes

-

Incubator or environmental chamber

Procedure:

-

Preparation of Test Solutions:

-

Prepare a stock solution of the test compound.

-

Prepare a series of dilutions of the stock solution in dechlorinated water to achieve the desired test concentrations.

-

-

Bioassay:

-

Place 20-25 larvae in each beaker containing 100 mL of the test solution.

-

Prepare at least four replicates for each concentration.

-

Include a control group with the solvent only and a negative control with just dechlorinated water.

-

-

Incubation:

-

Maintain the beakers at a constant temperature (e.g., 25-27°C) and photoperiod (e.g., 12:12 light:dark).

-

-

Mortality Assessment:

-

Record larval mortality at 24 and 48 hours post-exposure. Larvae are considered dead if they are immobile and do not respond to probing.

-

-

Data Analysis:

-

Calculate the percentage mortality for each concentration.

-

Determine the LC50 value using probit analysis.

-

Anti-inflammatory Activity

Some fatty acid methyl esters have been suggested to possess anti-inflammatory properties, potentially through the inhibition of the NF-κB signaling pathway.[4]

Potential Mechanism of Action: NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial signaling cascade involved in inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Simplified NF-κB signaling pathway.

Experimental Protocol: NF-κB Reporter Assay

Objective: To assess the effect of a compound on NF-κB transcriptional activity.

Materials:

-

Cells stably or transiently transfected with an NF-κB reporter plasmid (e.g., containing luciferase gene under the control of an NF-κB response element)

-

Test compound (e.g., methyl undecanoate)

-

Inducing agent (e.g., TNF-α or LPS)

-

Cell culture reagents

-

Luciferase assay system

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed the reporter cells in a 96-well plate at an appropriate density.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

-

-

Induction:

-

Stimulate the cells with the inducing agent (e.g., TNF-α) for a defined period (e.g., 6-8 hours).

-

-

Luciferase Assay:

-

Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).

-

Calculate the percentage inhibition of NF-κB activity by the test compound.

-

Cytotoxic and Apoptotic Activity

The cytotoxic potential of methyl undecanoate against cancer cells is an area of interest. While direct IC50 values are not widely reported, related compounds have shown activity.

Quantitative Data

No direct IC50 values for methyl undecanoate were found in the performed searches. The following table is a placeholder for future data.

| Cell Line | IC50 (µM) | Reference |

| - | - | - |

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To assess the effect of a compound on cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Test compound (e.g., methyl undecanoate)

-

96-well plates

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

-

MTT Addition:

-

After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability compared to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

-

Potential Mechanism of Action: Apoptosis

Apoptosis, or programmed cell death, is a critical process in development and tissue homeostasis. It can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathways, both of which converge on the activation of caspases, a family of proteases that execute the apoptotic program.

References

- 1. Methyl jasmonate decreases membrane fluidity and induces apoptosis via tumor necrosis factor receptor 1 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of Insecticidal Effect (LC50 and LC90) of Organic Fatty Acids Mixture (C8910+Silicone) Against Aedes aegypti and Aedes albopictus (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. Mechanistic dissection of spatial organization in NF-κB signaling pathways by hybrid simulations - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Methyl Undecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for methyl undecanoate, a fatty acid methyl ester with applications in various research and industrial fields. This document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. The information is intended to aid in the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for methyl undecanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.67 | Singlet | 3H | -OCH₃ |

| 2.30 | Triplet | 2H | -CH₂-C=O |

| 1.62 | Quintet | 2H | -CH₂-CH₂-C=O |

| 1.28 | Multiplet | 14H | -(CH₂)₇- |

| 0.88 | Triplet | 3H | -CH₃ |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (ppm) | Assignment |

| 174.3 | C=O |

| 51.4 | -OCH₃ |

| 34.1 | -CH₂-C=O |

| 31.9 | -(CH₂)n- |

| 29.6 | -(CH₂)n- |

| 29.4 | -(CH₂)n- |

| 29.3 | -(CH₂)n- |

| 29.2 | -(CH₂)n- |

| 24.9 | -CH₂-CH₂-C=O |

| 22.7 | -CH₂-CH₃ |

| 14.1 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of methyl undecanoate exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~2925 | C-H (alkane) | Stretching |

| ~2855 | C-H (alkane) | Stretching |

| ~1743 | C=O (ester) | Stretching |

| ~1465 | C-H (alkane) | Bending (scissoring) |

| ~1435 | C-H (in -OCH₃) | Bending (asymmetric) |

| ~1360 | C-H (alkane) | Bending (wagging) |

| ~1170 | C-O (ester) | Stretching |

Mass Spectrometry (MS)

The electron ionization mass spectrum of methyl undecanoate shows a molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity (%) | Assignment |

| 200 | ~5 | [M]⁺ (Molecular Ion) |

| 169 | ~15 | [M - OCH₃]⁺ |

| 157 | ~5 | [M - C₃H₇]⁺ |

| 143 | ~10 | [M - C₄H₇O]⁺ (McLafferty + 14) |

| 129 | ~8 | [M - C₅H₉O]⁺ |

| 101 | ~12 | [C₆H₁₃O]⁺ |

| 87 | ~70 | [CH₃OC(OH)=CH₂]⁺ (McLafferty rearrangement) |

| 74 | 100 | [CH₃OC(OH)₂]⁺ (Base Peak) |

| 55 | ~30 | [C₄H₇]⁺ |

| 43 | ~40 | [C₃H₇]⁺ |

| 41 | ~45 | [C₃H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation: A small amount of methyl undecanoate is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

¹H NMR Acquisition:

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve optimal homogeneity.

-

A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

-

Key acquisition parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Key acquisition parameters include a spectral width of approximately 220 ppm, a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C, and a relaxation delay of 2-10 seconds.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Sample Preparation: As methyl undecanoate is a liquid at room temperature, a neat sample is prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Acquisition:

-

A background spectrum of the clean salt plates is recorded.

-

The sample is placed in the spectrometer's sample compartment.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum to remove atmospheric and instrument-related absorptions.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Acquisition:

-

A small amount of the sample is injected into the GC, where it is vaporized and separated from any impurities.

-

The separated methyl undecanoate enters the ion source of the mass spectrometer.

-

In the EI source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Caption: Key fragmentation pathways of methyl undecanoate in mass spectrometry.

An In-depth Technical Guide to the Safe Handling of Methyl Undecanoate in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and handling procedures for methyl undecanoate in a laboratory setting. The information is compiled to ensure the safety of laboratory personnel and the integrity of research outcomes.

Section 1: Chemical and Physical Properties

Methyl undecanoate is a fatty acid methyl ester with applications in the fragrance, cosmetic, and chemical synthesis industries.[1][2] A thorough understanding of its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Source |

| Molecular Formula | C12H24O2 | [2][3][4][5] |

| Molecular Weight | 200.32 g/mol | [2][3][6][7] |

| CAS Number | 1731-86-8 | [2][3][4][5][8] |

| Appearance | Colorless to light yellow liquid | [9] |

| Odor | Characteristic, fatty, waxy, fruity | [9][10] |

| Melting Point | -10 °C | [4][5] |

| Boiling Point | 246 - 249 °C | [4][5][9] |

| Density | 0.872 g/mL at 25 °C | [4][6] |

| Flash Point | 109 °C (228.2 °F) - closed cup | [6][9] |

| Solubility | Soluble in ethanol and ether. Insoluble in water. | [4] |

| Refractive Index | n20/D 1.429 | [4][5][6] |

Section 2: Hazard Identification and Classification

Methyl undecanoate is classified as a hazardous substance, primarily due to its potential to cause serious eye damage.

GHS Classification:

-

Skin Corrosion/Irritation: Category 2[9]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[9]

Hazard Statements:

Signal Word: Danger[2][3][6][9]

Hazard Pictograms:

| Pictogram | Description |

| GHS05 | Corrosion |

Section 3: Experimental Protocols and Standard Operating Procedures

The following protocols are designed to minimize risk during common laboratory procedures involving methyl undecanoate.

General Handling and Storage Protocol

This workflow outlines the essential steps for the safe handling and storage of methyl undecanoate.

Caption: General workflow for handling and storing methyl undecanoate.

Accidental Spill Response Protocol

In the event of a spill, follow this structured response protocol to ensure safety and proper cleanup.

References

- 1. Methyl Undecanoate | 1731-86-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. Methyl undecanoate | C12H24O2 | CID 15607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemos.de [chemos.de]

- 4. chembk.com [chembk.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Methyl undecanoate 99 GC 1731-86-8 [sigmaaldrich.com]

- 7. Methyl Undecanoate | CAS 1731-86-8 | LGC Standards [lgcstandards.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. methyl undecanoate, 1731-86-8 [thegoodscentscompany.com]

- 11. hpc-standards.com [hpc-standards.com]

Commercial Suppliers and Technical Guide for High-Purity Methyl Undecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity methyl undecanoate, a fatty acid methyl ester with increasing relevance in various scientific domains. This document outlines commercial suppliers, technical specifications, relevant experimental protocols, and the biological context of medium-chain fatty acids, including methyl undecanoate.

Commercial Availability of High-Purity Methyl Undecanoate

High-purity methyl undecanoate is available from several reputable chemical suppliers who cater to the research and pharmaceutical industries. The purity of the compound is a critical parameter for scientific applications, and it is typically assessed by gas chromatography (GC). The following table summarizes the offerings from prominent commercial suppliers.

| Supplier | Stated Purity | Analytical Method | CAS Number |

| Sigma-Aldrich | ≥98.0% (GC)[1], ≥99.0% (GC) (analytical standard)[2], Certified Reference Material (TraceCERT®)[3] | GC[1][2] | 1731-86-8[1][2][3] |

| Larodan | >99%[4][5] | Not specified | 1731-86-8[4][5] |

| Cayman Chemical | ≥98%[6] | Not specified | 1731-86-8[6] |

| Chem-Impex | ≥98% (GC)[7] | GC[7] | 1731-86-8[7] |

| Restek | Standard, Neat[8][9] | Not specified | 1731-86-8[8][9] |

| TargetMol | 99.87%[10][11] | Not specified | 1731-86-8[10][11] |

| Santa Cruz Biotechnology | ≥98%[12] | Not specified | 1731-86-8[12] |

Physicochemical Properties

Methyl undecanoate is the methyl ester of undecanoic acid, a saturated fatty acid with eleven carbon atoms.

| Property | Value |

| Chemical Formula | C₁₂H₂₄O₂[4][13] |

| Molecular Weight | 200.32 g/mol [1][4] |

| CAS Number | 1731-86-8[1][4] |

| Appearance | Colorless to pale yellow liquid[11] |

| Density | ~0.872 g/mL at 25 °C[1][3] |

| Refractive Index | ~1.429 at 20 °C[1][3] |

| Boiling Point | 246-248 °C[13] |

| Melting Point | -10 °C |

Experimental Protocols

Analysis of Methyl Undecanoate Purity by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol provides a general framework for the determination of methyl undecanoate purity. Instrument conditions may need to be optimized for specific equipment and columns.

Objective: To determine the purity of a methyl undecanoate sample.

Materials:

-

Methyl undecanoate sample

-

High-purity hexane or other suitable solvent

-

Gas chromatograph equipped with a Flame Ionization Detector (FID)

-

Capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., DB-225, Omegawax)[14]

-

Microsyringe

Procedure:

-

Sample Preparation: Prepare a dilute solution of the methyl undecanoate sample in hexane (e.g., 1 mg/mL).

-

GC-FID Instrument Setup (Example Conditions):

-

Injector Temperature: 250 °C[14]

-

Detector Temperature: 250 °C

-

Oven Temperature Program: Initial temperature of 120 °C, hold for 2 minutes, ramp to 240 °C at a rate of 5 °C/minute, and hold for 5 minutes.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[7]

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

-

Analysis: Inject the prepared sample into the GC.

-

Data Analysis: The purity of methyl undecanoate is determined by calculating the peak area percentage. The area of the methyl undecanoate peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.

Synthesis of Testosterone Undecanoate (Illustrative Esterification)

This protocol is adapted from patent literature and illustrates a common esterification reaction to produce a fatty acid ester, in this case, testosterone undecanoate. This provides a conceptual workflow for the synthesis of similar esters.

Objective: To synthesize testosterone undecanoate from testosterone and undecanoyl chloride.

Materials:

-

Testosterone

-

Undecanoyl chloride

-

Pyridine

-

Acetone

-

Water

-

Nitrogen gas

-

Reaction vessel

-

Stirring apparatus

Procedure:

-

Under a nitrogen atmosphere, dissolve 5 g of testosterone in 25 mL of acetone.

-

Add 1.7 mL of pyridine (base) to the solution and mix thoroughly.

-

Cool the mixture to 0-10 °C.

-

Slowly add 4.6 mL of undecanoyl chloride to the cooled solution.

-

Allow the reaction to proceed at room temperature for several hours, monitoring the reaction progress by a suitable method (e.g., TLC).

-

Upon completion, add 10 mL of water to the reaction mixture to precipitate the product.

-

Stir the mixture at 0-10 °C for 1 hour.

-

Filter the precipitate and wash the solid product with an aqueous acetone solution.

-

Dry the purified testosterone undecanoate under vacuum at room temperature.[15]

Biological Context and Signaling

Methyl undecanoate is a medium-chain fatty acid (MCFA) methyl ester. While specific signaling pathways for methyl undecanoate are not extensively documented, it is understood to participate in the general metabolism and signaling of MCFAs.[16][17]

MCFAs are readily absorbed and transported to the liver where they undergo mitochondrial β-oxidation to produce acetyl-CoA, which can then enter the citric acid cycle for energy production.[18][19] Unlike long-chain fatty acids, MCFAs can cross the mitochondrial membrane without the need for the carnitine shuttle, leading to their rapid metabolism.[16]

Fatty acids and their derivatives can act as signaling molecules, modulating various cellular processes.[3][4][6][20] They can influence gene expression by activating nuclear receptors such as peroxisome proliferator-activated receptors (PPARs).[13]

Medium-Chain Fatty Acid Metabolism and Signaling Overview

Caption: Overview of Medium-Chain Fatty Acid Metabolism and Signaling.

Experimental Workflow for FAME Analysis

Caption: General Experimental Workflow for Fatty Acid Methyl Ester (FAME) Analysis.

References

- 1. Overview of Medium Chain Fatty Acids (MCFAs) - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 2. Methyl undecanoate analytical standard 1731-86-8 [sigmaaldrich.com]

- 3. Fatty acids and cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Various Roles of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. larodan.com [larodan.com]

- 6. Frontiers | Fatty Acid Signaling Mechanisms in Neural Cells: Fatty Acid Receptors [frontiersin.org]

- 7. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

- 8. TW201620924A - Synthetic method of testosterone alkanoate - Google Patents [patents.google.com]

- 9. restek.com [restek.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. targetmol.com [targetmol.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. Fatty Acid Signaling: The New Function of Intracellular Lipases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. avantiresearch.com [avantiresearch.com]

- 15. CN105732754A - Synthesis method of alkyl acid testosterone compound - Google Patents [patents.google.com]

- 16. Short- and medium-chain fatty acids in energy metabolism: the cellular perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 19. Triglycerides of medium-chain fatty acids: a concise review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fatty acids in cell signaling: historical perspective and future outlook - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Methyl Undecanoate in Fatty Acid Metabolism Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl undecanoate, the methyl ester of the 11-carbon odd-chain saturated fatty acid undecanoic acid, serves as a critical tool in the nuanced field of fatty acid metabolism research. While not as biologically abundant as its even-chain counterparts, its unique properties make it invaluable for precise quantitative analysis of fatty acid profiles in various biological matrices.[1][2] This technical guide provides a comprehensive overview of the role of methyl undecanoate in fatty acid metabolism studies, with a focus on its application as an internal standard, detailed experimental protocols, and its metabolic context.

Core Application: An Internal Standard for Quantitative Analysis

The primary and most significant role of methyl undecanoate in fatty acid metabolism studies is its use as an internal standard for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) analysis.[1] Its utility stems from the fact that odd-chain fatty acids are typically present in very low concentrations in most mammalian tissues, thus minimizing the risk of interference with the endogenous even-chain fatty acids being quantified.[1]

By adding a known quantity of methyl undecanoate to a biological sample prior to lipid extraction and analysis, researchers can accurately determine the concentrations of other fatty acids in the sample. The internal standard accounts for sample loss during extraction, derivatization, and injection, thereby ensuring the precision and accuracy of the quantitative results.[3]

Quantitative Data Presentation

The following table summarizes typical concentrations of various fatty acids in human plasma, as determined by GC-MS using an odd-chain fatty acid internal standard. This data is illustrative and can vary based on diet, physiological state, and disease.

| Fatty Acid | Common Abbreviation | Typical Concentration Range in Human Plasma (µmol/L) |

| Myristic Acid | C14:0 | 20 - 100 |

| Palmitic Acid | C16:0 | 500 - 2000 |

| Palmitoleic Acid | C16:1n7 | 20 - 200 |

| Stearic Acid | C18:0 | 200 - 800 |

| Oleic Acid | C18:1n9 | 500 - 3000 |

| Linoleic Acid | C18:2n6 | 1000 - 4000 |

| Alpha-Linolenic Acid | C18:3n3 | 5 - 50 |

| Arachidonic Acid | C20:4n6 | 200 - 1000 |

| Eicosapentaenoic Acid | C20:5n3 | 10 - 100 |

| Docosahexaenoic Acid | C22:6n3 | 20 - 200 |

Data compiled from representative lipidomic studies.

Experimental Protocols

Protocol 1: Quantitative Analysis of Fatty Acids in Human Plasma Using Methyl Undecanoate as an Internal Standard

This protocol outlines the key steps for the analysis of total fatty acid profiles in human plasma.

1. Sample Preparation and Lipid Extraction:

-

Materials: Human plasma, Methyl undecanoate internal standard solution (in methanol), Chloroform, Methanol, 0.9% NaCl solution.

-

Procedure:

-

To 100 µL of plasma in a glass tube, add a known amount of methyl undecanoate internal standard (e.g., 10 µg).

-

Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and protein denaturation.

-

Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

-

Vortex for another 1 minute and then centrifuge at 2000 x g for 10 minutes.

-

Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette and transfer to a new glass tube.

-

2. Transesterification to Fatty Acid Methyl Esters (FAMEs):

-

Materials: Boron trifluoride-methanol solution (14% BF3 in methanol), Hexane, Saturated NaCl solution.

-

Procedure:

-

Evaporate the solvent from the lipid extract under a gentle stream of nitrogen.

-

Add 1 mL of 14% BF3-methanol solution to the dried lipid extract.

-

Tightly cap the tube and heat at 100°C for 30 minutes in a heating block.

-

Cool the tube to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex for 1 minute and then centrifuge at 1000 x g for 5 minutes.

-

Carefully collect the upper hexane layer, which now contains the FAMEs, and transfer to a GC vial for analysis.

-

3. GC-MS Analysis:

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Typical GC Parameters:

-

Typical MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-550.

-

Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification if higher sensitivity is required.

-

4. Data Analysis:

-

Identify the FAMEs in the sample by comparing their retention times and mass spectra to a known FAME standard mixture (e.g., Supelco 37 Component FAME Mix).

-

Integrate the peak areas of the identified FAMEs and the methyl undecanoate internal standard.

-

Calculate the concentration of each fatty acid using the following formula:

Concentration of FA = (Peak Area of FA / Peak Area of IS) * (Amount of IS / Sample Volume) * (Response Factor)

(Note: The response factor is often assumed to be 1 for structurally similar FAMEs when using a mass spectrometer, but should be determined empirically for the highest accuracy).

Mandatory Visualizations

Experimental Workflow for Fatty Acid Profiling

Caption: Workflow for quantitative fatty acid analysis using an internal standard.

Logical Relationship in Quantitative Analysis

Caption: Logic of quantification using an internal standard.

The Metabolic Context of Methyl Undecanoate

While primarily an analytical tool, understanding the metabolic fate of the parent compound, undecanoic acid, provides context for its biological relevance. As an odd-chain fatty acid, undecanoic acid undergoes β-oxidation, similar to even-chain fatty acids. However, the final round of β-oxidation yields one molecule of propionyl-CoA and one molecule of acetyl-CoA, in contrast to the two molecules of acetyl-CoA produced from even-chain fatty acids.[6]

Signaling Pathway of Odd-Chain Fatty Acid Catabolism

References

- 1. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Odd chain fatty acid metabolism in mice after a high fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. Assessment of Fatty Acid Concentrations Among Blood Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocol for the Gas Chromatographic Analysis of Methyl Undecanoate

Introduction

Methyl undecanoate (CAS No. 1731-86-8) is a fatty acid methyl ester (FAME) that serves as an important biomarker and is frequently utilized as an internal standard in the gas chromatographic (GC) analysis of other FAMEs due to its infrequent natural occurrence in most biological and industrial samples. Accurate and precise quantification of methyl undecanoate is crucial in various research and quality control applications, including biodiesel analysis, food science, and metabolic research.

This document provides a comprehensive protocol for the quantitative analysis of methyl undecanoate using Gas Chromatography with Flame Ionization Detection (GC-FID). The methodologies outlined are intended for researchers, scientists, and professionals in drug development and quality control laboratories.

Principle of the Method

The quantitative analysis of methyl undecanoate is performed by gas chromatography, a technique that separates volatile compounds based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column. Following separation, the eluted compounds are detected by a Flame Ionization Detector (FID), which generates a signal proportional to the mass of the carbon-containing analyte. Quantification is achieved by creating a calibration curve from standards of known concentrations and comparing the peak area of the analyte in the sample to this curve. For samples where methyl undecanoate is not the internal standard, a different appropriate internal standard should be chosen.

Experimental Protocols

Reagents and Materials

-

Methyl undecanoate standard: (≥99.0% purity, analytical standard)

-

Internal Standard (IS): Methyl nonadecanoate (C19:0) or other suitable FAME not present in the sample.

-

Solvent: Heptane or hexane (HPLC grade or equivalent)

-

Derivatization Reagents (if starting from undecanoic acid):

-

Boron trifluoride-methanol (BF3-methanol) solution (14% w/v)

-

OR

-

2M Potassium hydroxide in methanol (methanolic KOH)

-

-

Sample Vials: 2 mL amber glass vials with PTFE-lined septa

-

Pipettes and Syringes: Calibrated micropipettes and GC syringes

Instrumentation

A gas chromatograph equipped with a split/splitless injector and a flame ionization detector is required.

-

Gas Chromatograph (GC): Agilent 8890 GC, PerkinElmer GC 2400 System, or equivalent.[1]

-

Column: A polar capillary column is recommended for FAME analysis.

-

Recommended Column: Agilent J&W DB-23 (60 m x 0.25 mm ID, 0.15 µm film thickness) or a similar wax-type column (e.g., Carbowax, DB-WAX).[2]

-

-

Autosampler: Agilent 7693A or equivalent.

-

Data Acquisition System: Chromatography data software (e.g., ChemStation, SimplicityChrom).[3]

Preparation of Standard Solutions

-

Primary Stock Solution of Methyl Undecanoate (10 mg/mL): Accurately weigh approximately 100 mg of pure methyl undecanoate and dissolve it in 10 mL of heptane in a volumetric flask.

-

Internal Standard Stock Solution (5 mg/mL): Accurately weigh approximately 50 mg of methyl nonadecanoate and dissolve it in 10 mL of heptane in a volumetric flask.

-

Calibration Standards: Prepare a series of calibration standards by diluting the primary stock solution with heptane to achieve the desired concentration range (e.g., 10, 50, 100, 250, 500 µg/mL). To each calibration standard, add a constant concentration of the internal standard (e.g., 100 µg/mL).

Sample Preparation (Derivatization from Undecanoic Acid)

For samples containing undecanoic acid that needs to be converted to its methyl ester for analysis, the following derivatization procedure can be used.[3][4]

-

Accurately weigh the sample containing undecanoic acid into a screw-cap test tube.

-

Add 2 mL of BF3-methanol solution.

-

Cap the tube tightly and heat at 60-70°C for 10-20 minutes.

-

Cool the tube to room temperature.

-

Add 1 mL of water and 1 mL of hexane.

-

Vortex for 1 minute and then allow the layers to separate.

-

Carefully transfer the upper hexane layer, which contains the methyl undecanoate, to a clean vial for GC analysis.

Gas Chromatography Conditions

The following GC parameters can be used as a starting point and should be optimized for the specific instrument and column in use.

| Parameter | Recommended Setting |

| Injector | Split/Splitless |

| Injector Temperature | 250 °C |

| Split Ratio | 50:1 (can be adjusted based on concentration) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium or Hydrogen |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial: 100°C, hold for 2 minRamp: 10°C/min to 200°CRamp 2: 5°C/min to 240°C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Hydrogen Flow | 40 mL/min |

| Air Flow | 450 mL/min |

| Makeup Gas (Helium) | 30 mL/min |

Data Presentation and Analysis

Identification

The identification of methyl undecanoate is based on the retention time matching that of the pure standard analyzed under the same chromatographic conditions.

Quantification

Quantification is performed using the internal standard method. A calibration curve is generated by plotting the ratio of the peak area of methyl undecanoate to the peak area of the internal standard against the concentration of the methyl undecanoate standards. The concentration of methyl undecanoate in the sample is then determined from this calibration curve.

Representative Quantitative Data

The following tables provide an example of a calibration curve and system suitability data for the analysis of methyl undecanoate.

Table 1: Example Calibration Curve Data for Methyl Undecanoate

| Standard Concentration (µg/mL) | Peak Area (Methyl Undecanoate) | Peak Area (Internal Standard) | Area Ratio (Analyte/IS) |

| 10 | 15,000 | 150,000 | 0.10 |

| 50 | 76,000 | 152,000 | 0.50 |

| 100 | 155,000 | 151,000 | 1.03 |

| 250 | 380,000 | 149,000 | 2.55 |

| 500 | 760,000 | 153,000 | 4.97 |

| Linearity (R²) | \multicolumn{3}{c | }{0.9995 } |

Table 2: System Suitability Parameters

| Parameter | Acceptance Criteria | Result |

| Tailing Factor | ≤ 2.0 | 1.1 |

| Theoretical Plates | > 20,000 | 55,000 |

| Resolution (from nearest peak) | > 1.5 | > 2.0 |

| Repeatability (%RSD of peak area, n=6) | ≤ 2.0% | 1.2% |

Visualizations

Experimental Workflow

Caption: Workflow for the GC-FID analysis of methyl undecanoate.

Logical Relationship for Quantification

Caption: Logical steps for quantifying methyl undecanoate.

References

Application Note: Utilizing Methyl Undecanoate as an Internal Standard for Accurate FAME Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of fatty acid methyl esters (FAMEs) by gas chromatography (GC) is a fundamental technique in various fields, including food science, biofuel development, and clinical research. Accurate quantification relies on the use of an internal standard (IS) to correct for variations in sample preparation and instrument response. Methyl undecanoate (C11:0), the methyl ester of undecanoic acid, serves as an excellent internal standard for FAME analysis due to its infrequent natural occurrence in most biological and commercial samples, and its elution time which typically does not interfere with common fatty acids. This application note provides a detailed protocol for the use of methyl undecanoate as an internal standard in the analysis of FAMEs by GC with Flame Ionization Detection (GC-FID).

Principle of Internal Standardization

An internal standard is a compound of known concentration that is added to a sample prior to analysis. It is chosen to be chemically similar to the analytes of interest but not naturally present in the sample. By comparing the detector response of the analytes to that of the internal standard, variations introduced during sample handling, derivatization, and injection can be compensated for, leading to more accurate and precise quantification. Methyl undecanoate is particularly suitable as it is an odd-chain fatty acid methyl ester, which is uncommon in many plant and animal lipids.

Data Presentation

The performance of FAME analysis using an internal standard with GC-FID is characterized by excellent linearity, precision, and low detection limits. The following table summarizes typical quantitative data for this method.

| Parameter | Typical Value | Description |

| Linearity (R²) | > 0.999 | Indicates a strong correlation between concentration and detector response across a defined range. |

| Concentration Range | 0.2 - 50 µg/mL | The range over which the method demonstrates linearity. |

| Repeatability (RSD%) | < 2% | The relative standard deviation of multiple injections of the same sample, indicating high precision.[1] |

| Limit of Detection (LOD) | ≤ 0.34 µg/mL | The lowest concentration of an analyte that can be reliably detected.[1] |

| Limit of Quantitation (LOQ) | ≤ 1.0 µg/mL | The lowest concentration of an analyte that can be accurately and precisely quantified.[1] |

Note: The values presented are typical for FAME analysis by GC-FID and are based on published performance data for similar methods.[1]

Experimental Protocols

This section details the methodology for preparing and analyzing samples for FAME content using methyl undecanoate as an internal standard. This protocol is adapted from established methods such as AOAC 996.06.[2][3][4]

Materials and Reagents

-

Methyl Undecanoate (C11:0) analytical standard, ≥99.0% purity

-

Fatty Acid Methyl Ester (FAME) standards mix (for calibration)

-

Hexane (GC grade)

-

Toluene (analytical grade)

-

Methanol (anhydrous)

-

Chloroform (analytical grade)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Boron trifluoride (BF₃) in methanol (14%) or 3M Methanolic HCl

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate

-

Sample vials, screw caps with PTFE-lined septa

-

Pipettes and general laboratory glassware

Preparation of Internal Standard Stock Solution

-

Accurately weigh approximately 100 mg of methyl undecanoate into a 100 mL volumetric flask.

-

Dissolve and dilute to the mark with hexane. This creates a stock solution of approximately 1 mg/mL.

-

Store the stock solution at 2-8°C.

Sample Preparation and Derivatization (Transesterification)

The following is a general procedure for the transesterification of lipids to FAMEs. The exact sample weight may need to be adjusted based on the expected lipid content.

-

Lipid Extraction (for solid samples):

-

Homogenize the sample.

-

Perform a lipid extraction using a suitable method, such as the Folch method (chloroform:methanol 2:1 v/v).

-

-

Transesterification:

-

Accurately weigh approximately 25 mg of the extracted lipid or oil sample into a screw-cap test tube.

-

Add a precise volume of the methyl undecanoate internal standard stock solution (e.g., 1 mL of a 1 mg/mL solution). The amount should be chosen to produce a peak height that is within the range of the analyte peaks.[5]

-

Base-catalyzed transesterification: Add 2 mL of 0.5 M methanolic NaOH. Cap the tube tightly and heat at 60-70°C for 10-20 minutes with occasional vortexing. This method is rapid but may not be suitable for samples with high free fatty acid content.

-

Acid-catalyzed transesterification (alternative): Add 2 mL of 14% BF₃ in methanol or 3M methanolic HCl.[6] Cap the tube tightly and heat at 60-70°C for 30-60 minutes.[5]

-

After heating, allow the tube to cool to room temperature.

-

Add 2 mL of saturated NaCl solution and 2 mL of hexane.

-

Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.

-

Centrifuge briefly to separate the phases.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

Transfer the final FAME solution to an autosampler vial for GC analysis.

-

Gas Chromatography (GC-FID) Conditions

| Parameter | Setting |

| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |

| Column | Highly polar capillary column (e.g., CP-Sil 88 for FAME, SP-2560), 100 m x 0.25 mm ID, 0.20 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 (can be optimized) |

| Oven Temperature Program | Initial: 100°C, hold for 4 minRamp: 3°C/min to 240°CHold: 240°C for 15 min |

| Detector Temperature | 280°C |

| Makeup Gas | Nitrogen |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 300 mL/min |

Note: These conditions are a starting point and may require optimization for specific applications and instruments.

Calibration and Quantification

-

Prepare a series of calibration standards containing known concentrations of the FAME mix and a constant concentration of the methyl undecanoate internal standard.

-

Inject the calibration standards and the prepared samples into the GC.

-

Identify the peaks based on their retention times compared to the standards.

-

For each analyte in the calibration standards, calculate the response factor (RF) relative to the internal standard using the following equation:

RF = (Areaanalyte / Concanalyte) / (AreaIS / ConcIS)

-

Calculate the average RF for each analyte across the calibration range.

-

For the samples, calculate the concentration of each FAME using its average RF and the following equation:

Concanalyte = (Areaanalyte / AreaIS) * (ConcIS / RFanalyte)

Workflow and Pathway Diagrams

Caption: Experimental workflow for FAME analysis using methyl undecanoate as an internal standard.

Caption: Role of the internal standard in ensuring accurate FAME quantification.

References

- 1. Determination of Fatty Acid Methyl Esters in olive oil using GC-FID | SCION Instruments [scioninstruments.com]

- 2. scribd.com [scribd.com]

- 3. scribd.com [scribd.com]

- 4. cfs.gov.hk [cfs.gov.hk]

- 5. gcms.cz [gcms.cz]

- 6. Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Derivatization of Fatty Acids to Methyl Undecanoate for Gas Chromatography (GC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of fatty acids by gas chromatography (GC) is a fundamental technique in various scientific disciplines, including lipidomics, food science, and pharmaceutical development. Free fatty acids, due to their polarity, are often non-volatile and prone to adsorption on the GC column, leading to poor chromatographic peak shape and inaccurate quantification.[1] Derivatization to their corresponding fatty acid methyl esters (FAMEs) is a crucial step to increase volatility and thermal stability, enabling robust and reproducible GC analysis.[1][2] This document provides detailed application notes and protocols for the derivatization of fatty acids, with a specific focus on the preparation of methyl undecanoate for GC analysis.

The most common and effective methods for preparing FAMEs are acid-catalyzed and base-catalyzed esterification or transesterification.[1][3] Acid-catalyzed methods, such as those employing Boron Trifluoride (BF₃)-Methanol or methanolic HCl, are capable of esterifying free fatty acids and transesterifying fatty acids from glycerolipids simultaneously.[1][4][5] Base-catalyzed methods, typically using sodium methoxide, are rapid for the transesterification of glycerolipids but are not effective for esterifying free fatty acids.[6][7]

Chemical Derivatization Pathway

The fundamental chemical reaction for converting a fatty acid to its corresponding methyl ester in the presence of an acid catalyst and methanol is an esterification reaction.

Experimental Workflow for FAME Analysis

The overall process from sample preparation to GC analysis follows a structured workflow to ensure accurate and reproducible results.

References

- 1. benchchem.com [benchchem.com]

- 2. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]

- 3. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aocs.org [aocs.org]

- 5. Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

Application Note: Quantification of Methyl Undecanoate in Biodiesel Samples by Gas Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biodiesel, a renewable and biodegradable fuel, is primarily composed of fatty acid methyl esters (FAMEs). The precise quantification of individual FAMEs is crucial for quality control and for understanding the fuel's properties. Methyl undecanoate, while not always a major component, can be present in certain biodiesel feedstocks and is also frequently used as an internal standard for the chromatographic analysis of other FAMEs.[1] This application note provides a detailed protocol for the quantification of methyl undecanoate in biodiesel samples using gas chromatography with flame ionization detection (GC-FID), a robust and widely used analytical technique.[2][3][4]

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, instrument setup, and analysis to accurately quantify methyl undecanoate in biodiesel.

1. Materials and Reagents

-

Biodiesel sample

-

Methyl undecanoate analytical standard (≥99% purity)

-

Internal Standard (IS): Methyl laurate or another suitable FAME not present in the sample

-

Hexane or isooctane (GC grade)

-

Anhydrous sodium sulfate

-

Class A volumetric flasks and pipettes

-

Autosampler vials with inserts

2. Standard Preparation

-

Internal Standard (IS) Stock Solution: Accurately weigh approximately 100 mg of the internal standard and dissolve it in hexane in a 100 mL volumetric flask.

-

Calibration Standards: Prepare a series of calibration standards by accurately weighing known amounts of the methyl undecanoate analytical standard and a constant amount of the internal standard stock solution into 10 mL volumetric flasks. Dilute to volume with hexane. A typical concentration range for methyl undecanoate could be 10, 50, 100, 250, and 500 µg/mL.

3. Sample Preparation

-

Accurately weigh approximately 100 mg of the biodiesel sample into a 10 mL volumetric flask.

-

Add a known volume of the internal standard stock solution.

-

Dilute to the mark with hexane and mix thoroughly.

-

If the sample contains visible water or particulates, pass the solution through a small column containing anhydrous sodium sulfate.

-

Transfer an aliquot of the final solution into an autosampler vial for GC analysis.

4. Gas Chromatography (GC-FID) Conditions

-

Gas Chromatograph: Agilent 6890 or equivalent, equipped with a flame ionization detector (FID) and an autosampler.

-

Column: DB-23 (50%-cyanopropyl)-methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.[5]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Injection Volume: 1 µL.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 240°C.

-

Hold: 5 minutes at 240°C.

-

-

Detector: FID at 260°C.

-

Data Acquisition: Use a suitable chromatography data system to record the chromatogram and integrate the peak areas.

5. Data Analysis

-

Identify the peaks corresponding to methyl undecanoate and the internal standard based on their retention times, as determined by the analysis of the standard solutions.

-

Calculate the response factor (RF) for methyl undecanoate relative to the internal standard using the calibration standards:

-

RF = (Areaanalyte / Concanalyte) / (AreaIS / ConcIS)

-

-

Calculate the concentration of methyl undecanoate in the prepared sample solution using the following formula:

-

Concanalyte (µg/mL) = (Areaanalyte / AreaIS) * (ConcIS / RF)

-

-

Determine the final concentration of methyl undecanoate in the original biodiesel sample, accounting for the initial sample weight and dilution factor.

Quantitative Data Summary